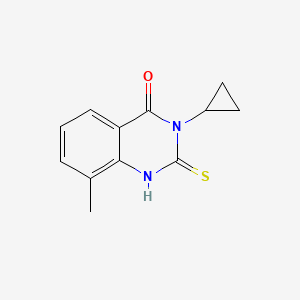
3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclopropyl and sulfanylidene groups adds unique chemical properties that can be exploited in various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfanylidene Group Addition: The sulfanylidene group can be introduced through thiolation reactions, using reagents such as thiourea or sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclopropyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or catalytic).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives and thiols.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学研究应用
3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the sulfanylidene group can facilitate interactions with thiol-containing biomolecules, while the quinazolinone core can interact with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Cyclopropyl-Containing Compounds: Molecules that feature the cyclopropyl group, which imparts unique steric and electronic properties.
Sulfanylidene-Containing Compounds: Compounds with sulfur-containing functional groups, which can exhibit similar reactivity.
Uniqueness
- The combination of the cyclopropyl, methyl, and sulfanylidene groups in the quinazolinone core makes this compound unique. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to other quinazolinone derivatives or sulfur-containing compounds.
属性
分子式 |
C12H12N2OS |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
3-cyclopropyl-8-methyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-7-3-2-4-9-10(7)13-12(16)14(11(9)15)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,16) |
InChI 键 |
XUXWLMDDWJITJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)N(C(=S)N2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


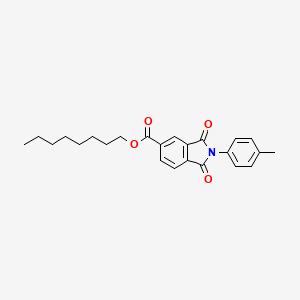

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
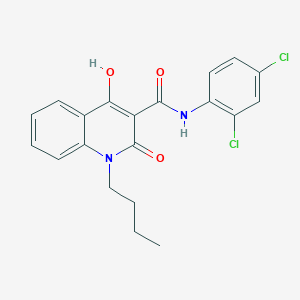
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)

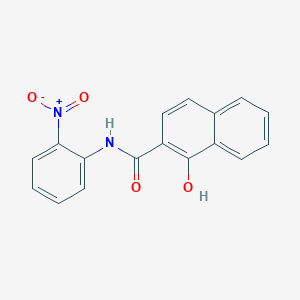
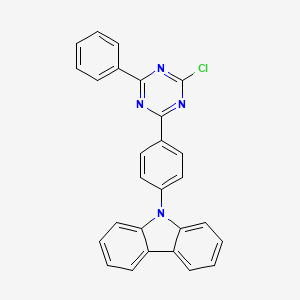
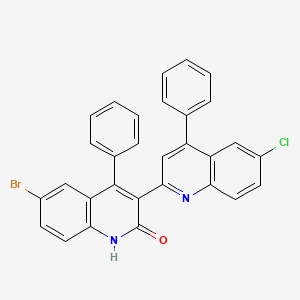
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
